N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity and DNA Interaction
Studies on analogues of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide have demonstrated significant antitumor activity. These compounds interact with DNA in a manner that affects their potency against tumor cells. For instance, amino-substituted derivatives exhibited strong antitumor activities, showing higher potency than their unsubstituted counterparts in vitro. The ability of these amino analogues to increase the transition melt temperature of DNA correlates with their potency against solid tumors and leukemia cells, suggesting a direct interaction with DNA as part of their mechanism of action (Sami et al., 1995). Additionally, modifications at different positions of the compound's structure have led to variations in cytotoxicity and cardiotoxicity, indicating the importance of structural features in their biological activity (Sami et al., 1996).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of related compounds has provided insights into their potential as cyclooxygenase-2 inhibitors. For example, the synthesis and crystal structure determination of a related tetrazole derivative revealed its interactions within the cyclooxygenase-2 enzyme's active site. However, it was found to have no inhibition potency for the enzyme, highlighting the importance of structural characteristics for biological activity (Al-Hourani et al., 2016).
Novel Synthesis Approaches
New synthesis methods have been developed for N-containing heterocycles, including those related to the given compound. These methods involve cyclocarbonylative Sonogashira reactions, offering a novel approach for the synthesis of these heterocycles. This advancement in synthetic chemistry expands the toolkit for producing compounds with potential biological activities, including those with structures similar to the compound (Aronica et al., 2016).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, closely related to the compound of interest, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This highlights a significant area of research where derivatives of the given compound could be explored for their potential in modulating protein kinase activity, which is crucial in various cellular processes including cancer progression (Hidaka et al., 1984).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-11-22(17(2)13-16)28(26,27)23-15-21(24(3)4)19-9-10-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLADKNPHXPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.